molecular formula C12H25ClN2O2 B2713180 Tert-butyl 2-(2-aminoethyl)-1-piperidinecarboxylate hydrochloride CAS No. 1638221-23-4

Tert-butyl 2-(2-aminoethyl)-1-piperidinecarboxylate hydrochloride

Cat. No.: B2713180
CAS No.: 1638221-23-4
M. Wt: 264.79
InChI Key: VPUSEGQVBXXTJK-UHFFFAOYSA-N
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Description

Tert-butyl 2-(2-aminoethyl)-1-piperidinecarboxylate hydrochloride is a chemical compound with significant applications in various fields, including organic synthesis, medicinal chemistry, and material science. This compound is characterized by its piperidine ring, which is substituted with a tert-butyl carbamate group and an aminoethyl side chain. The hydrochloride salt form enhances its solubility in water, making it more versatile for different applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(2-aminoethyl)-1-piperidinecarboxylate hydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the Aminoethyl Group: The aminoethyl group is introduced via nucleophilic substitution reactions, where an appropriate leaving group on the piperidine ring is replaced by an aminoethyl moiety.

    Protection of the Amino Group: The amino group is protected using tert-butyl carbamate (Boc) to prevent unwanted side reactions during subsequent steps.

    Formation of the Hydrochloride Salt: The final step involves converting the free base into its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminoethyl side chain, leading to the formation of imines or oximes.

    Reduction: Reduction reactions can convert imines or oximes back to amines, often using reagents like sodium borohydride.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.

    Substitution: Alkyl halides or sulfonates in the presence of bases like sodium hydride or potassium carbonate.

Major Products

    Oxidation: Formation of imines or oximes.

    Reduction: Regeneration of primary or secondary amines.

    Substitution: Introduction of alkyl, aryl, or other functional groups.

Scientific Research Applications

Chemistry

In organic synthesis, tert-butyl 2-(2-aminoethyl)-1-piperidinecarboxylate hydrochloride is used as a building block for more complex molecules. Its protected amino group allows for selective reactions, making it valuable in multi-step synthesis.

Biology

The compound is used in the synthesis of biologically active molecules, including pharmaceuticals. Its structure is similar to that of certain neurotransmitters, making it useful in the study of receptor binding and activity.

Medicine

In medicinal chemistry, this compound serves as an intermediate in the synthesis of drugs targeting the central nervous system. Its piperidine ring is a common motif in many therapeutic agents.

Industry

In the material science industry, this compound is used in the production of polymers and resins, where its functional groups can participate in cross-linking reactions.

Mechanism of Action

The mechanism by which tert-butyl 2-(2-aminoethyl)-1-piperidinecarboxylate hydrochloride exerts its effects depends on its application. In medicinal chemistry, it may interact with specific receptors or enzymes, modulating their activity. The aminoethyl side chain can form hydrogen bonds or ionic interactions with biological targets, while the piperidine ring provides structural stability.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 2-(2-methylaminoethyl)-1-piperidinecarboxylate hydrochloride: Similar structure but with a methyl group on the aminoethyl side chain.

    Tert-butyl 2-(2-hydroxyethyl)-1-piperidinecarboxylate hydrochloride: Contains a hydroxyethyl group instead of an aminoethyl group.

    Tert-butyl 2-(2-ethoxyethyl)-1-piperidinecarboxylate hydrochloride: Features an ethoxyethyl group.

Uniqueness

Tert-butyl 2-(2-aminoethyl)-1-piperidinecarboxylate hydrochloride is unique due to its specific combination of functional groups, which allows for versatile chemical reactions and applications. The presence of both a protected amino group and a piperidine ring makes it particularly valuable in synthetic chemistry and drug development.

This compound’s versatility and reactivity make it a crucial intermediate in various scientific and industrial applications, highlighting its importance in modern chemistry and related fields.

Properties

IUPAC Name

tert-butyl 2-(2-aminoethyl)piperidine-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2.ClH/c1-12(2,3)16-11(15)14-9-5-4-6-10(14)7-8-13;/h10H,4-9,13H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPUSEGQVBXXTJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1CCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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